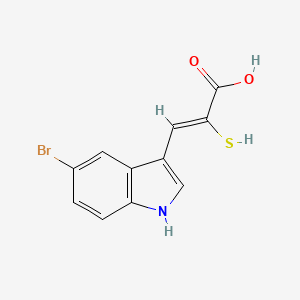![molecular formula C21H23ClN2O2 B10772449 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is a complex organic molecule. Its structural complexity lends it unique characteristics that make it of interest in various fields, such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile generally involves multiple steps:
Formation of the benzonitrile ring: : Starting with a suitable benzene derivative, introducing the nitrile and chloro functional groups through controlled nitration and halogenation.
Alkylation with the pyrrolidinyl group: : A Grignard reaction or a similar nucleophilic substitution could introduce the pyrrolidinyl group.
Final adjustments: : Adding the hydroxy group and ensuring the stereochemistry (R) and (S) configurations using chiral catalysts and conditions.
Industrial Production Methods
For large-scale production, optimizing each reaction step to ensure high yield and purity is crucial. Techniques like continuous flow synthesis and the use of robust catalysts are employed to maintain efficiency. Industrial methods may also involve different starting materials to economize costs and maximize output.
化学反应分析
Types of Reactions
Oxidation: : The compound can be oxidized using agents such as PCC or KMnO₄ to yield corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can be facilitated by hydride donors, potentially converting nitriles to primary amines.
Substitution: : Halogen groups make it prone to nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: : Using pyridinium chlorochromate (PCC) in an anhydrous solvent.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Reagents like sodium methoxide or potassium cyanide.
Major Products
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of primary amines.
Substitution: : Formation of ethers or thiols depending on the substituents introduced.
科学研究应用
Chemistry
2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile is used as an intermediate in the synthesis of more complex organic compounds, serving as a building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and the biochemical pathways involved in metabolism and signal transduction.
Medicine
Medicinally, it’s investigated for its potential therapeutic properties, possibly serving as a lead compound in drug development targeting specific biochemical pathways.
Industry
In the industrial sphere, it's employed in the formulation of specialty chemicals and materials, contributing to the development of novel polymers and resins.
作用机制
The exact mechanism by which 2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile exerts its effects is dependent on its application. In medicinal chemistry, it may interact with cellular receptors or enzymes, influencing specific biochemical pathways. Its molecular structure allows it to engage in hydrogen bonding, van der Waals interactions, and possibly π-π stacking interactions.
相似化合物的比较
2-chloro-6-hydroxybenzonitrile: : Lacks the pyrrolidinyl group.
6-[(2R)-2-hydroxy-3-(pyrrolidin-1-yl)propoxy]benzonitrile: : Missing the chloro group.
2-chloro-6-methoxybenzonitrile: : Contains a methoxy instead of a hydroxy group.
Its uniqueness lies in the combination of these functionalities, making it versatile for various synthetic and research applications.
属性
分子式 |
C21H23ClN2O2 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC 名称 |
2-[(2R)-3-[(2S)-2-benzylpyrrolidin-1-yl]-2-hydroxypropoxy]-6-chlorobenzonitrile |
InChI |
InChI=1S/C21H23ClN2O2/c22-20-9-4-10-21(19(20)13-23)26-15-18(25)14-24-11-5-8-17(24)12-16-6-2-1-3-7-16/h1-4,6-7,9-10,17-18,25H,5,8,11-12,14-15H2/t17-,18+/m0/s1 |
InChI 键 |
HSTMYWDURDPUMY-ZWKOTPCHSA-N |
手性 SMILES |
C1C[C@H](N(C1)C[C@H](COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
规范 SMILES |
C1CC(N(C1)CC(COC2=C(C(=CC=C2)Cl)C#N)O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


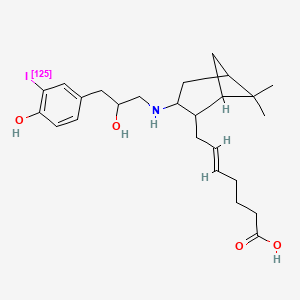

![(1S,3R,4R,4aR,7S,8S)-4-[(benzylcarbamoyl)oxy]-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-decahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B10772384.png)
![(3R,5R)-7-[1-cyclohexyl-4-(4-fluorophenyl)-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10772392.png)
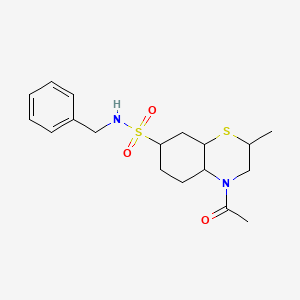
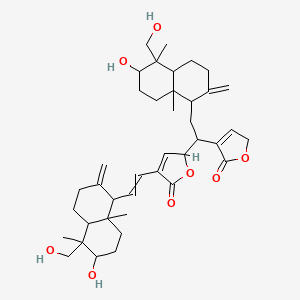
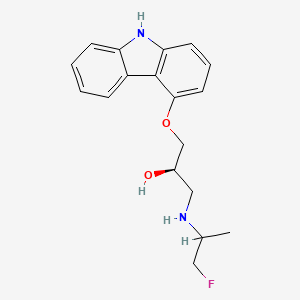
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
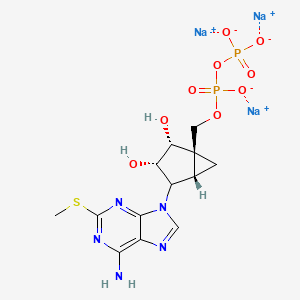
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
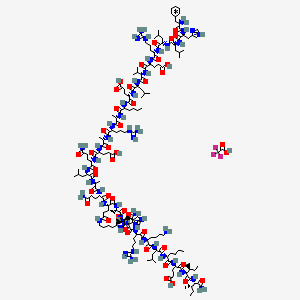

![4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B10772461.png)
